molecular formula C26H24N2O5 B2530968 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide CAS No. 1396562-33-6

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide

Cat. No. B2530968
CAS RN: 1396562-33-6
M. Wt: 444.487
InChI Key: RHXKFZOPWZLRJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives involves the creation of compounds with potential serotonin-3 (5-HT3) receptor antagonistic activity. These derivatives are synthesized to evaluate their pharmacological properties, particularly their ability to antagonize the von Bezold-Jarish effect in rats . Similarly, the synthesis of 1,4-benzothiazepin-5-ones is achieved through a domino procedure involving the ring-opening of N-tosyl aziridines with o-iodothiophenols, followed by palladium-catalyzed intramolecular carboxamidation . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including ring-opening and carboxamidation steps.

Molecular Structure Analysis

The molecular structure of compounds closely related to the one is crucial for their biological activity. For example, the structure-activity relationships of the 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives indicate that certain substituents, such as methyl and chloro groups, enhance their antagonistic activity . This implies that the molecular structure of "1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide" would also be critical in determining its chemical and biological properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the potential reactivity of the compound . The use of palladium-catalyzed intramolecular carboxamidation and the enhancement of leaving group character in benzotriazole derivatives suggest that similar catalytic and activation strategies could be employed in the synthesis and further chemical reactions involving "1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide".

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The pharmacological evaluation of the benzoxazine derivatives and the reactivity of the benzotriazole derivatives suggest that the compound may also exhibit significant biological activity and reactivity, which would be influenced by its physical and chemical properties. These properties would include solubility, stability, and the compound's ability to interact with biological targets.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel derivatives with similar structural motifs, such as benzodioxole and azetidine components, have been synthesized and explored for their biological activities. For instance, derivatives synthesized from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase (COX) enzymes effectively, with some showing high selectivity towards COX-2, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antimicrobial and Antitubercular Activity

  • Azetidine and benzamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. A study on novel azetidine-containing benzamide derivatives showed promising activity against Mycobacterium tuberculosis, with most compounds exhibiting IC50 values of less than 1 µg/mL. These compounds were also found to be non-cytotoxic to human cancer cell lines, indicating their potential as leads in antitubercular drug discovery (Nimbalkar et al., 2018).

Chemical Synthesis and Characterization

  • Research into the synthesis of similar compounds, such as azetidines and benzodioxoles, focuses on developing novel methodologies for creating biologically active molecules. For example, innovative synthetic routes have been developed for azetidinyl derivatives, showcasing their utility in generating compounds with potential biological applications (Rao et al., 2009).

properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-[(4-phenylmethoxyphenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c29-25(21-14-28(15-21)26(30)20-8-11-23-24(12-20)33-17-32-23)27-13-18-6-9-22(10-7-18)31-16-19-4-2-1-3-5-19/h1-12,21H,13-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXKFZOPWZLRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide

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